1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorobenzyl)urea
Description
Properties
IUPAC Name |
1-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-[(4-fluorophenyl)methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O/c1-24(2)18-11-7-16(8-12-18)19(25(3)4)14-23-20(26)22-13-15-5-9-17(21)10-6-15/h5-12,19H,13-14H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVUFCSBTLGKQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)NCC2=CC=C(C=C2)F)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorobenzyl)urea, commonly referred to as DMABU, is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with DMABU, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
DMABU features a complex molecular structure that includes dimethylamino and fluorobenzyl groups. The chemical formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have indicated that DMABU exhibits significant antimicrobial properties. In vitro tests showed that DMABU has effective antibacterial activity against several strains of bacteria, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potency in inhibiting bacterial growth .
Antifungal Activity
In addition to its antibacterial effects, DMABU also displays antifungal activity. It has been tested against various fungal strains, showing promising results with MIC values indicating effective inhibition . This dual action against both bacteria and fungi suggests a broad-spectrum antimicrobial potential.
The mechanisms by which DMABU exerts its biological effects are primarily attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways. The presence of the dimethylamino group enhances lipophilicity, allowing better penetration into microbial cells. This structural feature is crucial for its interaction with cellular targets.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications in the molecular structure of DMABU can significantly affect its biological activity. For instance, variations in the substituents on the aromatic rings influence both antibacterial and antifungal activities. A detailed SAR analysis reveals that electron-donating groups enhance activity, while sterically hindered groups may reduce effectiveness .
Case Study 1: Efficacy Against Drug-Resistant Strains
A study conducted on drug-resistant strains of bacteria demonstrated that DMABU maintained efficacy where conventional antibiotics failed. The compound was able to inhibit biofilm formation in Staphylococcus aureus, a significant factor in antibiotic resistance .
Case Study 2: Synergistic Effects with Other Antimicrobials
Research has indicated that DMABU can exhibit synergistic effects when used in combination with other antimicrobial agents. In particular, combining DMABU with fluoroquinolones enhanced the overall antibacterial effect, suggesting a potential strategy for overcoming resistance .
Toxicity and Safety Profile
Preliminary toxicity studies indicate that DMABU has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully understand the long-term effects and any potential side effects associated with its use.
Scientific Research Applications
Anticancer Properties
Research has indicated that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapeutics, targeting specific pathways involved in tumor growth and survival.
Neuropharmacological Effects
The compound has also been evaluated for its neuropharmacological effects, particularly regarding addiction treatment. In animal studies, it has shown potential in reducing drug-seeking behavior, indicating its role as a modulator of the endocannabinoid system, which is crucial in addiction pathways.
Photoreactions and Chemical Behavior
Compounds similar to 1-(2-(Dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-3-(4-fluorobenzyl)urea have been studied for their photochemical properties. They undergo photocyclization processes influenced by the stability and conformational flexibility of biradical intermediates. Understanding these reactions can lead to advancements in synthetic chemistry and materials science, particularly in creating new photonic materials.
Fluorescent Molecular Probes
The structural characteristics of this compound lend themselves to development as fluorescent solvatochromic dyes. These dyes can be utilized as ultrasensitive molecular probes for studying biological events due to their solvent-dependent fluorescence properties. This application is valuable in biological imaging and environmental monitoring.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of this compound has revealed that modifications to its molecular structure significantly influence its biological activity:
- Substitution at the 4-position of the dimethylamino group enhances affinity for cannabinoid receptors.
- Chlorine substitution at specific positions on the phenyl ring can increase anticancer potency.
Understanding these relationships is essential for designing more effective derivatives with enhanced pharmacological profiles.
Case Study: Anticancer Activity
In a controlled study focusing on various cancer cell lines, researchers administered different concentrations of the compound to assess its cytotoxic effects. The results indicated a dose-dependent reduction in cell viability across all tested lines, with mechanisms involving apoptosis and cell cycle disruption being predominant.
Case Study: Neuropharmacological Effects
In a rat model trained for cocaine self-administration, administration of the compound resulted in a significant reduction in drug-seeking behavior compared to control groups. This study underscores the compound's potential role in addiction therapy through modulation of neurobiological pathways associated with reward and reinforcement.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between the target compound and analogous urea derivatives:
Key Comparative Insights:
Structural Complexity and Substituent Effects: The target compound’s bis-dimethylamino groups contrast with the quinazolinyloxy linker in Compound 40 and the morpholino-trifluoromethyl motif in M64HCl . These substitutions likely alter solubility, with dimethylamino groups enhancing hydrophilicity compared to the lipophilic trifluoromethyl group in M64HCl. The 4-fluorobenzyl moiety in the target compound is shared with Compound 40 but absent in M64HCl, which instead uses a pyridinyl group. Fluorine’s electronegativity may improve binding specificity in both cases.
Synthetic Accessibility: Compound 40 achieved 99.8% purity via carbamoyl chloride intermediates , while M64HCl utilized HCl salt formation for stabilization . The target compound’s synthesis may require similar carbamoylation steps but with bis-dimethylamino precursor handling. The Eli Lilly kinase inhibitor (Compound 63, Table 2 in ) shares a dimethylaminoethoxy group, synthesized via 4-[2-(dimethylamino)-ethoxy]-benzoic acid coupling.
Functional Implications: Kinase Inhibition: M64HCl and related compounds demonstrate FAK activation , while Compound 40’s quinazolinyl group aligns with CSF1R inhibitor scaffolds . The target compound’s symmetrical dimethylamino groups may favor interactions with kinase ATP pockets or allosteric sites. Radiolabeling Potential: highlights urea derivatives conjugated with DTPA for 99mTc labeling . The target compound’s fluorine atom could allow 18F radiolabeling for PET imaging, a feature absent in non-fluorinated analogs.
Metabolic and Pharmacokinetic Profiles: The tetrahydro-2H-pyran-4-yl group in and the morpholino group in are common in drug design to enhance metabolic stability. The target compound’s fluorine and dimethylamino groups may similarly resist oxidative metabolism.
Q & A
Basic: What are the recommended synthetic routes for preparing this urea derivative, and what critical reaction conditions influence yield?
Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the dimethylamino-substituted intermediate via nucleophilic substitution or reductive amination. For example, coupling 4-(dimethylamino)benzaldehyde with dimethylamine under reducing conditions (e.g., NaBH₃CN) .
- Step 2: Formation of the urea backbone by reacting the intermediate with 4-fluorobenzyl isocyanate in anhydrous solvents like dichloromethane or acetonitrile. Strict moisture control is critical to prevent hydrolysis .
- Key Conditions:
- Solvent polarity (aprotic solvents enhance reactivity).
- Temperature (0–25°C to suppress side reactions).
- Stoichiometric excess of isocyanate (1.2–1.5 eq.) to drive the reaction .
Advanced: How can researchers optimize the coupling of dimethylamino intermediates with 4-fluorobenzyl isocyanate to minimize by-products?
Answer:
By-products often arise from incomplete coupling or hydrolysis. Optimization strategies include:
- Catalyst Screening: Use Lewis acids (e.g., ZnCl₂) or bases (e.g., DABCO) to accelerate urea formation .
- Solvent Selection: Anhydrous acetonitrile improves solubility of polar intermediates, while dichloromethane reduces competing side reactions .
- Purification Techniques: Employ flash chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization (from ethanol/water) to isolate the pure product .
Basic: Which spectroscopic and chromatographic techniques are essential for confirming structure and purity?
Answer:
- ¹H/¹³C NMR: Assign peaks for dimethylamino groups (δ ~2.2–2.5 ppm for N(CH₃)₂) and aromatic protons (δ ~6.8–7.4 ppm for fluorobenzyl) .
- IR Spectroscopy: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and absence of isocyanate (~2270 cm⁻¹) .
- LCMS/HPLC: Monitor purity (>95% by HPLC, C18 column, acetonitrile/water + 0.1% TFA) and molecular ion ([M+H]⁺ expected m/z ~455.2) .
Advanced: What challenges arise in interpreting ¹H NMR spectra due to multiple dimethylamino groups?
Answer:
- Signal Broadening: Dimethylamino protons may exhibit splitting due to restricted rotation or hydrogen bonding. Use deuterated DMSO to resolve splitting .
- Solvent Effects: Polar solvents (e.g., CDCl₃) can sharpen signals, while DMSO-d₆ may cause shifts. Compare spectra in multiple solvents .
- Decoupling Experiments: Apply NOESY or COSY to differentiate overlapping signals from aromatic and aliphatic regions .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Antiproliferative Assays: Test against cancer cell lines (e.g., HCT-116, MCF-7) using MTT or CellTiter-Glo, with GI₅₀ values calculated .
- Enzyme Inhibition: Screen for kinase or protease inhibition (e.g., EGFR, PARP) via fluorescence-based assays .
- Antimicrobial Screening: Use MIC assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced: How can SAR studies evaluate the role of the 4-fluorobenzyl vs. dimethylamino groups?
Answer:
- Analog Synthesis: Replace 4-fluorobenzyl with chlorobenzyl or methoxybenzyl to assess halogen/electron effects .
- Dimethylamino Modifications: Introduce bulkier groups (e.g., diethylamino) or cyclic amines (e.g., piperazinyl) to probe steric/electronic contributions .
- Activity Correlation: Compare IC₅₀ values across analogs (example table):
| Analog | R₁ (Benzyl) | R₂ (Amine) | IC₅₀ (μM) |
|---|---|---|---|
| Target Compound | 4-F | N(CH₃)₂ | 12.3 |
| Chlorobenzyl Analog | 4-Cl | N(CH₃)₂ | 18.7 |
| Diethylamino Analog | 4-F | N(C₂H₅)₂ | 8.9 |
Data adapted from .
Advanced: How to address discrepancies in biological activity data across studies?
Answer:
Scrutinize:
- Assay Conditions: Variations in cell density, serum concentration, or incubation time (e.g., 48 vs. 72 hours) .
- Compound Stability: Degradation in DMSO stock solutions (confirm via LCMS before assays) .
- Control Compounds: Use standardized positive controls (e.g., doxorubicin for cytotoxicity) to calibrate results .
Advanced: What approaches elucidate the mechanism of action?
Answer:
- Computational Docking: Model interactions with target proteins (e.g., kinases) using AutoDock Vina; validate with mutagenesis .
- Biophysical Assays: Surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .
- Cellular Pathway Analysis: Western blotting for phosphorylation markers (e.g., p-ERK, p-AKT) post-treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
